molecular formula C13H17BrN2O2 B1389852 N-{3-[(2-Bromoacetyl)amino]phenyl}-2,2-dimethylpropanamide CAS No. 1138442-87-1

N-{3-[(2-Bromoacetyl)amino]phenyl}-2,2-dimethylpropanamide

Cat. No.: B1389852
CAS No.: 1138442-87-1
M. Wt: 313.19 g/mol
InChI Key: PALXQEZLMVUSBX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-{3-[(2-Bromoacetyl)amino]phenyl}-2,2-dimethylpropanamide typically involves the reaction of 3-aminoacetophenone with 2-bromoacetyl bromide under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction . The product is then purified using standard techniques such as recrystallization or chromatography .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{3-[(2-Bromoacetyl)amino]phenyl}-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modification of their activity . This property makes it a valuable tool in studying protein function and developing enzyme inhibitors .

Comparison with Similar Compounds

N-{3-[(2-Bromoacetyl)amino]phenyl}-2,2-dimethylpropanamide can be compared with other similar compounds, such as:

This compound is unique due to its specific reactivity and applications in proteomics research .

Properties

IUPAC Name

N-[3-[(2-bromoacetyl)amino]phenyl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2/c1-13(2,3)12(18)16-10-6-4-5-9(7-10)15-11(17)8-14/h4-7H,8H2,1-3H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALXQEZLMVUSBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC(=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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